

4-Amino-3-mercaptobenzonitrile CAS number 174658-22-1 characterization

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Compound of Interest

Compound Name: 4-Amino-3-mercaptobenzonitrile

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An In-depth Technical Guide to **4-Amino-3-mercaptobenzonitrile** (CAS: 174658-22-1)

This technical guide provides a comprehensive overview of **4-Amino-3-mercaptobenzonitrile**, a key intermediate in synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its physicochemical properties, characterization, synthesis, and applications.

Physicochemical Properties

4-Amino-3-mercaptobenzonitrile is an aromatic compound featuring amino, mercapto, and nitrile functional groups. These groups contribute to its specific chemical reactivity and physical characteristics.^[1] The fundamental properties of the compound are summarized below.

Property	Value	Reference(s)
CAS Number	174658-22-1	[2][3]
Molecular Formula	C ₇ H ₆ N ₂ S	[3][4][5]
Molecular Weight	150.21 g/mol	[2]
IUPAC Name	4-amino-3-sulfanylbzenzonitrile	[1][3]
Boiling Point	317.2 ± 32.0 °C at 760 mmHg	[4]
Density	1.3 ± 0.1 g/cm ³	[4]
Exact Mass	150.025162 Da	[3][4]
Flash Point	145.7 ± 25.1 °C	[4]
LogP	1.76	[4]
Topological Polar Surface Area	50.8 Å ²	[3]
Refractive Index	1.648	[4]
Recommended Purity	>98.0% (HPLC-UV)	[2]
Storage Conditions	-20°C	[2]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is recommended for the comprehensive characterization of **4-Amino-3-mercaptobenzonitrile** to confirm its structure and assess its purity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structural arrangement of the molecule, particularly the positions of the amino and thiol groups on the benzonitrile ring.[2]

- ¹H NMR: Expected signals would include distinct peaks for the aromatic protons, the amine (NH₂) protons, and the thiol (SH) proton. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 1,2,4-substitution pattern.

- ^{13}C NMR: The spectrum would show characteristic signals for the seven carbon atoms, including the quaternary carbons of the nitrile group and those attached to the amino and thiol groups, as well as the protonated aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[\[2\]](#)

- Thiol (S-H) stretch: A weak absorption band is expected around 2500 cm^{-1} .[\[2\]](#)
- Nitrile ($\text{C}\equiv\text{N}$) stretch: A sharp, medium-intensity band should appear around 2200 cm^{-1} .[\[2\]](#)
- Amine (N-H) stretch: Typically observed as two bands in the region of $3300\text{--}3500\text{ cm}^{-1}$ for the symmetric and asymmetric stretching of the primary amine.
- Aromatic C-H and C=C stretches: Signals characteristic of the substituted benzene ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can verify the molecular formula ($\text{C}_7\text{H}_6\text{N}_2\text{S}$) by providing a highly accurate mass measurement.[\[6\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of **4-Amino-3-mercaptobenzonitrile**, which is typically expected to be greater than 98%.[\[2\]](#)

Experimental Protocol: Purity Assessment by HPLC A reverse-phase HPLC (RP-HPLC) method is suitable for analyzing this compound.[\[7\]](#)

- Column: A C18 column (e.g., Newcrom R1) is appropriate for this separation.[\[7\]](#)
- Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility) is typically employed.[\[7\]](#)

- Preparation: A stock solution of the compound is prepared in a suitable solvent like DMSO or the mobile phase.[8] The sample is then diluted to an appropriate concentration for analysis.
- Detection: UV detection is commonly used, with the detection wavelength set to an absorbance maximum for the compound (e.g., 254 nm).[9]
- Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Synthesis and Reactivity

4-Amino-3-mercaptobenzonitrile serves as a versatile building block in organic synthesis, primarily for constructing complex heterocyclic systems like benzothiazoles.[1] Its reactivity is governed by the ortho-disposed amino and mercapto groups and influenced by the electron-withdrawing nitrile group.[1]

Synthetic Protocol

A recommended synthetic approach involves a two-step process that manages the reactivity of the functional groups to minimize byproducts.[2]

Step 1: Protection of the Amino Group The amino group is first protected, for instance, with a tert-butoxycarbonyl (Boc) group, to prevent its participation in unwanted side reactions during the subsequent introduction of the thiol group.[2]

Step 2: Introduction of the Thiol Group The thiol group is then introduced via nucleophilic aromatic substitution, typically using a sulfur nucleophile like sodium hydrosulfide (NaSH) under anhydrous conditions.[2]

Purification: The final product is purified using flash chromatography on silica gel with a suitable solvent gradient, such as ethyl acetate/hexane.[2] Reaction progress can be monitored using thin-layer chromatography (TLC).[2]

A generalized synthetic workflow for **4-Amino-3-mercaptobenzonitrile**.

Role in Heterocyclic Synthesis

The compound is an ideal precursor for synthesizing substituted benzothiazoles due to the adjacent amino and mercapto groups, which can readily undergo condensation reactions with various electrophiles.[1] For example, reaction with specific aldehydes in refluxing pyridine, followed by oxidation (e.g., with iron(III) chloride), yields cyano-substituted benzothiazole derivatives.[1]

Reaction scheme for the synthesis of benzothiazoles.

Metal Coordination Chemistry

The different electronic properties of the nitrogen and sulfur atoms allow for versatile coordination with metal ions.

- **Thiol Group:** The soft sulfur atom typically deprotonates to a thiolate (-S^-), which is a soft Lewis base that forms strong covalent bonds with soft Lewis acid metals like Cu(I), Ag(I), and Pt(II).[1]
- **Amino Group:** The harder nitrogen atom of the amino group preferentially coordinates with harder or borderline metal ions such as Co(II), Ni(II), and Cu(II).[1]

This differential binding capacity can be explored for designing specific metal complexes and materials. The compound's electronic environment and its influence on metal coordination can be studied using techniques like UV-Vis spectroscopy and cyclic voltammetry, often in conjunction with computational methods like density functional theory (DFT).[2]

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